Cas no 17402-91-4 (Benzo[b]thiophen-7-amine)

Benzo[b]thiophen-7-amine structure
Benzo[b]thiophen-7-amine structure
Product Name:Benzo[b]thiophen-7-amine
CAS No:17402-91-4
MF:C8H7NS
MW:149.212880373001
MDL:MFCD18451789
CID:1084559
PubChem ID:14765536
Update Time:2025-09-23

Benzo[b]thiophen-7-amine Chemical and Physical Properties

Names and Identifiers

    • Benzo[b]thiophen-7-amine
    • 1-Benzothiophen-7-amine
    • 6-Cyan-benzo< b> thiophen
    • 6-cyanobenzo[b]thiophene
    • 7-aminobenzo[b]thiophene
    • 7-aminobenzo< b> thiophene
    • AK126357
    • Benzo[b]thiophen-6-carbonitril
    • benzo[b]thiophene-6-carbonitrile
    • CTK0E7793
    • KB-250745
    • SureCN506739
    • 4,5,6,7-Tetrahydrobenzo[b]thiophen-7-ylamine
    • EN300-99091
    • BS-13349
    • ZB0564
    • SCHEMBL824912
    • 17402-91-4
    • MFCD18451789
    • DB-351044
    • AKOS006363096
    • XATYIBVSSKQMDX-UHFFFAOYSA-N
    • MDL: MFCD18451789
    • Inchi: 1S/C8H7NS/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5H,9H2
    • InChI Key: XATYIBVSSKQMDX-UHFFFAOYSA-N
    • SMILES: S1C=CC2C=CC=C(C1=2)N

Computed Properties

  • Exact Mass: 149.02992040g/mol
  • Monoisotopic Mass: 149.02992040g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 126
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 54.3Ų

Experimental Properties

  • Density: 1.294±0.06 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 313.1±15.0°C at 760 mmHg
  • Solubility: Very slightly soluble (0.84 g/l) (25 º C),

Benzo[b]thiophen-7-amine Security Information

Benzo[b]thiophen-7-amine Pricemore >>

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